molecular formula C8H14O B3420942 Bicyclo[2.2.1]heptanemethanol CAS No. 2064-02-0

Bicyclo[2.2.1]heptanemethanol

Cat. No.: B3420942
CAS No.: 2064-02-0
M. Wt: 126.20 g/mol
InChI Key: HLJSJYHFIJLTAX-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptanemethanol, also known as 2-norbornanemethanol, is a bicyclic alcohol with the molecular formula C₈H₁₄O. This compound is characterized by its rigid bicyclic structure, which consists of a seven-membered ring fused to a three-membered ring. The presence of a hydroxymethyl group attached to the second carbon of the bicyclic system makes it a versatile intermediate in organic synthesis .

Mechanism of Action

Target of Action

The primary targets of Bicyclo[22This compound is a structural moiety embedded in numerous compounds with various functions

Mode of Action

The synthesis of Bicyclo[2.2.1]heptanes involves a distinct mechanism catalyzed by gold (Au), specifically through cycloisomerizations of 3-alkoxyl-1,6-diynes . The reaction involves a key allyl-gold species . This information might provide some insights into the possible interactions of Bicyclo[2.2.1]heptanemethanol with its targets.

Biochemical Pathways

The specific biochemical pathways affected by Bicyclo[22The compound’s structural similarity to other bioactive compounds suggests it may influence several biochemical pathways .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Bicyclo[22Its molecular weight is 126.1962 , which is within the range generally favorable for oral bioavailability

Result of Action

The molecular and cellular effects of Bicyclo[22Given its structural similarity to other bioactive compounds, it may have diverse effects depending on the specific targets and pathways it interacts with .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bicyclo[2.2.1]heptanemethanol can be synthesized through several methods. One common approach involves the reduction of 2-norbornanone using sodium borohydride or lithium aluminum hydride. The reaction typically proceeds under mild conditions, yielding the desired alcohol with high selectivity .

Industrial Production Methods: On an industrial scale, this compound can be produced via catalytic hydrogenation of 2-norbornanone. This method involves the use of a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures. The process is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Bicyclo[2.2.1]heptanemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bicyclo[2.2.1]heptanemethanol has several applications in scientific research:

Comparison with Similar Compounds

Bicyclo[2.2.1]heptanemethanol can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its rigid bicyclic structure and the presence of a hydroxymethyl group, which imparts distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-bicyclo[2.2.1]heptanylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-6-8-3-1-7(5-8)2-4-8/h7,9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJSJYHFIJLTAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472993
Record name Bicyclo[2.2.1]heptanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69102-73-4, 2064-02-0
Record name Bicyclo[2.2.1]heptanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bicyclo[2.2.1]heptan-1-ylmethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.1]heptanemethanol
Reactant of Route 2
Bicyclo[2.2.1]heptanemethanol
Reactant of Route 3
Bicyclo[2.2.1]heptanemethanol
Reactant of Route 4
Bicyclo[2.2.1]heptanemethanol
Reactant of Route 5
Bicyclo[2.2.1]heptanemethanol
Reactant of Route 6
Bicyclo[2.2.1]heptanemethanol

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